![molecular formula C20H21FN6O2 B2654170 N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1798017-93-2](/img/structure/B2654170.png)
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide is a chemical compound that has gained significant attention in the scientific research community. It is a potential drug candidate that has shown promising results in various studies.
Applications De Recherche Scientifique
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells and moderate activity against MCF-7 cells .
- Mechanistic studies have investigated its interactions with key amino acids in the active site of cancer-related proteins, suggesting promising binding affinity .
- The compound has demonstrated significant antioxidant activity, as assessed by its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative damage and preventing diseases associated with oxidative stress .
- In the presence of ethanol and sodium ethoxide, the compound reacts with malononitrile to yield a derivative with intriguing hydrogen bonding behavior. This interaction leads to the formation of 4-amino-1-(1H-benzo[d]imidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile .
- Computational docking studies have explored the binding interactions of the compound with specific protein targets. It forms hydrogen bonds with key residues, stabilizing its position within the binding pocket. The binding score indicates promising potential .
- The compound serves as a precursor for synthesizing novel heterocyclic derivatives. Researchers have successfully prepared compounds with diverse substituents, such as piperidine, morpholine, piperazine, and diphenylamino groups. These derivatives exhibit varying biological activities .
- The synthesized derivatives have been screened for their bioactivity against various targets. Compound 14, in particular, stands out with higher ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant activity compared to other compounds .
Anticancer Properties
Antioxidant Activity
Hydrogen Bonding Behavior
Molecular Docking Studies
Novel Heterocyclic Compounds
Bioactivity Screening
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c21-16-3-1-14(2-4-16)12-25-19(28)20(29)26-13-15-5-9-27(10-6-15)18-17(11-22)23-7-8-24-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOKONQEDVBHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-N2-(4-fluorobenzyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.